molecular formula C15H12F3N B14247348 Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- CAS No. 402728-90-9

Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro-

Katalognummer: B14247348
CAS-Nummer: 402728-90-9
Molekulargewicht: 263.26 g/mol
InChI-Schlüssel: GGFGPNMHHGGZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoromethyl group and a diphenylmethylene group attached to the ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- typically involves the reaction of ethanamine with diphenylmethanone and trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Ethanamine} + \text{Diphenylmethanone} + \text{Trifluoroacetic acid} \rightarrow \text{Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro-} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanamine, N-(diphenylmethylene)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diphenylmethylene group may facilitate binding to specific receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanamine: A simpler amine with a similar backbone but lacking the trifluoromethyl and diphenylmethylene groups.

    Diphenylmethanone: Contains the diphenylmethylene group but lacks the ethanamine backbone.

    Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the ethanamine and diphenylmethylene groups.

Eigenschaften

CAS-Nummer

402728-90-9

Molekularformel

C15H12F3N

Molekulargewicht

263.26 g/mol

IUPAC-Name

1,1-diphenyl-N-(2,2,2-trifluoroethyl)methanimine

InChI

InChI=1S/C15H12F3N/c16-15(17,18)11-19-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

GGFGPNMHHGGZET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NCC(F)(F)F)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.